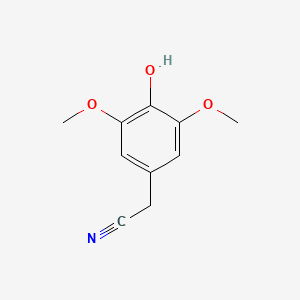
甲磺酰乙酸甲酯
概述
描述
Methyl Methanesulfonylacetate is a useful research compound. Its molecular formula is C4H8O4S and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl Methanesulfonylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Methanesulfonylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 在制药背景下的分析
甲磺酰乙酸甲酯因其在制药中的作用而受到研究,特别是关于甲磺酸中可能存在的甲磺酸甲酯等遗传毒性杂质。Zhou 等人 (2017) 的研究重点是开发一种高效液相色谱法,并采用紫外检测来确定这些杂质。该方法被证明可有效分析药物样品,表明甲磺酸甲酯及其衍生物在确保药物产品安全性和纯度方面的重要性 (Zhou 等,2017)。
2. 在微生物代谢中
与甲磺酰乙酸甲酯密切相关的甲磺酸的研究揭示了其在微生物代谢中的作用。Kelly 和 Murrell (1999) 研究了各种需氧菌如何利用甲磺酸盐作为硫源。发现专门的甲基营养菌将它用作碳和能量底物。这项研究突出了甲磺酸盐及其衍生物在微生物生态系统中的生物地球化学重要性 (Kelly & Murrell, 1999)。
3. 化学合成和反应
研究还探索了甲磺酰乙酸甲酯及其相关化合物的化学合成和反应。例如,Ogura、Suzuki 和 Tsuchihashi (1980) 研究了甲基(甲硫基)甲基亚砜的氧化,提供了对类似磺酸化合物在合成化学中的化学行为和潜在应用的见解 (Ogura, Suzuki, & Tsuchihashi, 1980)。
4. 环境和生物学研究
甲磺酰乙酸甲酯衍生物已用于环境和生物学研究。例如,D'ulivo 等人 (2013) 证明了使用甲磺酸(一种相关化合物)从生物组织中提取甲基汞,展示了其在环境毒理学研究中的用途 (D'ulivo, Yang, Feng, & Mester, 2013)。
5. 遗传毒性和 DNA 损伤研究
与甲磺酰乙酸甲酯密切相关的甲磺酸甲酯已广泛用于研究 DNA 损伤和修复机制。Zeller 等人 (2016) 在一项多终点研究中使用甲磺酸甲酯来了解低剂量下的遗传毒性反应,为遗传毒性学研究做出了重大贡献 (Zeller, Tang, Dertinger, Funk, Durán-Pacheco, & Guérard, 2016)。
作用机制
Target of Action
Methyl Methanesulfonylacetate (MMSA) is an organic compound that primarily targets the esterification and methylation reactions in organic synthesis . It serves as an esterification reagent, reacting with acids and alcohols to produce the corresponding esters . Additionally, MMSA is often used in methylation reactions, introducing methyl groups into organic compounds .
Mode of Action
MMSA interacts with its targets through esterification and methylation reactions. In esterification, MMSA reacts with an acid or alcohol to form an ester . In methylation, MMSA introduces a methyl group into an organic compound . These reactions result in the formation of new compounds with altered properties.
Biochemical Pathways
It’s known that mmsa plays a role in the esterification and methylation reactions in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that mmsa is soluble in methanol and insoluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of MMSA’s action largely depend on the specific reactions it’s involved in. As an esterification and methylation agent, MMSA can alter the structure and properties of various organic compounds . This can lead to changes in the function and behavior of these compounds at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MMSA. For instance, MMSA’s solubility in methanol and insolubility in water could affect its behavior in different environments. Additionally, MMSA should be stored at 2-8°C to maintain its stability . It’s also important to avoid contact with oxidizing agents and reducing agents, and to keep MMSA sealed and stored in a cool, ventilated place .
安全和危害
The safety data sheet for MMSA advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
While specific future directions for MMSA were not found in the search results, research on related compounds and processes may provide some insights. For instance, organosulfates in ambient aerosol have been suggested as an area for future research, particularly in view of reductions of anthropogenic sulfur dioxide (SO2) emissions . Additionally, the field of DNA methylation, which involves the addition of a methyl group to cytosine within the context of the CpG dinucleotide, is expected to take important and interesting future directions .
生化分析
Biochemical Properties
Methyl methanesulfonylacetate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to methylate guanine and adenine bases in DNA, which can lead to mutations . Additionally, methyl methanesulfonylacetate can oxidize and acetylate proteins, affecting their function and stability . These interactions highlight its importance in studying DNA repair pathways and protein modifications.
Cellular Effects
Methyl methanesulfonylacetate has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce lipid stress in the inner nuclear membrane, independent of its DNA-damaging ability . This lipid stress can affect genome stability maintenance pathways, demonstrating the compound’s multifaceted impact on cellular functions.
Molecular Mechanism
The molecular mechanism of action of methyl methanesulfonylacetate involves its role as an alkylating agent. It exerts its effects by methylating DNA bases, leading to mutations and potential carcinogenic effects . Additionally, it can cause oxidation and acetylation of proteins, altering their function and stability. These molecular interactions underscore its utility in studying the mechanisms of alkylating agents and their effects on biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl methanesulfonylacetate can change over time. The compound is relatively stable, with a melting point of 62°C and a boiling point of approximately 296.3°C . Over time, it can degrade, leading to changes in its effects on cellular function. Long-term studies have shown that it can induce mutations and affect cellular metabolism, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of methyl methanesulfonylacetate vary with different dosages in animal models. At lower doses, it can induce mutations and affect cellular metabolism without causing significant toxicity . At higher doses, it can lead to toxic effects, including carcinogenicity and apoptosis induction . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
Methyl methanesulfonylacetate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with DNA and proteins . These interactions can affect metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, methyl methanesulfonylacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence its activity and function, highlighting the importance of understanding its transport and distribution in biological systems.
Subcellular Localization
Methyl methanesulfonylacetate’s subcellular localization can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and effects on cellular functions.
属性
IUPAC Name |
methyl 2-methylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDASVRZONLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374961 | |
| Record name | Methyl Methanesulfonylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62020-09-1 | |
| Record name | Methyl Methanesulfonylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)







